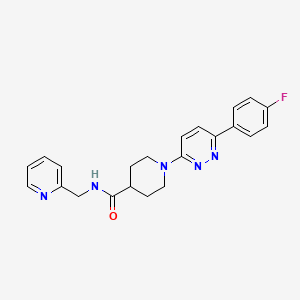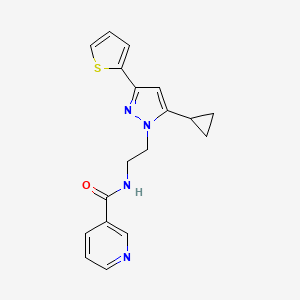![molecular formula C12H16ClN3O B2675487 3-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one CAS No. 952482-32-5](/img/structure/B2675487.png)
3-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one” is a chemical compound with the molecular formula C12H16ClN3O and a molecular weight of 253.73 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridin-2-yl group attached to a piperazine ring, which is further connected to a propan-1-one group with a chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 253.73 and a molecular formula of C12H16ClN3O . Other specific properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Aryl Piperazine and Pyrrolidine Derivatives as Antimalarial Agents
A study by Mendoza et al. (2011) synthesized and evaluated piperazine and pyrrolidine derivatives for their ability to inhibit the growth of Plasmodium falciparum chloroquine-resistant strain in culture. The study identified that specific structural features, including a hydroxyl group, a propane chain, and a fluor, were crucial for antiplasmodial activity. This research suggests the potential application of similar compounds in malaria treatment research (Mendoza et al., 2011).
Piperidine and Pyrrolidine Derivatives in Cardiovascular Research
Malawska et al. (2002) synthesized 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, testing them for antiarrhythmic, antihypertensive activity, and alpha-adrenoreceptors binding affinities. Several compounds showed significant antiarrhythmic and antihypertensive activities, indicating the utility of such derivatives in developing cardiovascular treatments (Malawska et al., 2002).
Glycine Transporter 1 Inhibitor for CNS Disorders
Yamamoto et al. (2016) identified a compound as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, useful in the research of central nervous system disorders. This study exemplifies the application of structurally related compounds in neuroscience research (Yamamoto et al., 2016).
Mannich Reactions for Compound Libraries
Youngman and Dax (1997) explored the use of Mannich reactions of a resin-bound terminal alkyne for synthesizing libraries of compounds, including piperazines and piperidines, highlighting a methodological approach in medicinal chemistry research (Youngman & Dax, 1997).
Synthesis of Enantiomers for Drug Development
Kulig, Nowicki, and Malawska (2007) detailed the synthesis of enantiomers of a compound involving hydrolytic kinetic resolution. This research demonstrates the importance of stereochemistry in the development of pharmacologically active agents (Kulig et al., 2007).
Propiedades
IUPAC Name |
3-chloro-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-5-4-12(17)16-9-7-15(8-10-16)11-3-1-2-6-14-11/h1-3,6H,4-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEZAOCOLXYADV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952482-32-5 |
Source


|
| Record name | 3-chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2-Methylpropyl)oxan-4-yl]but-2-ynamide](/img/structure/B2675406.png)
![4-oxo-N-(4-phenylbutan-2-yl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2675408.png)
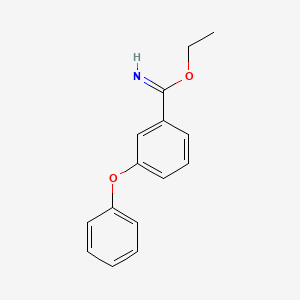

![(E)-3-(thiophen-2-yl)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2675412.png)
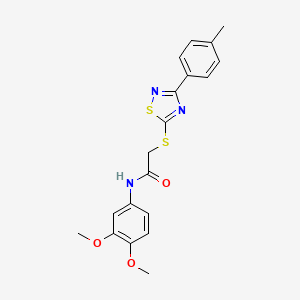
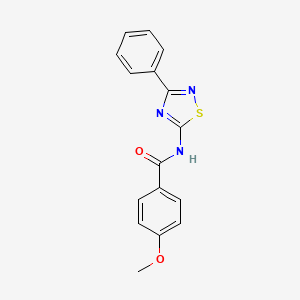

![(2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2675420.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2675422.png)
